molecular formula C10H11BrO2S B15240412 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene

1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene

Cat. No.: B15240412
M. Wt: 275.16 g/mol
InChI Key: RGRWSEDUZWXSJY-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene is an organic compound with the molecular formula C10H11BrO2S It is a derivative of benzene, where a bromine atom and a methanesulfonylcyclopropyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The methanesulfonylcyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and a sulfonyl chloride derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Boronic acids or esters in the presence of a palladium catalyst and a base like potassium carbonate.

Major Products Formed:

  • Substituted benzene derivatives
  • Sulfone or sulfide derivatives
  • Coupled products with extended carbon chains

Scientific Research Applications

1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene is unique due to the presence of the methanesulfonylcyclopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-bromo-3-(1-methylsulfonylcyclopropyl)benzene

InChI

InChI=1S/C10H11BrO2S/c1-14(12,13)10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3

InChI Key

RGRWSEDUZWXSJY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)C2=CC(=CC=C2)Br

Origin of Product

United States

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